7-bromo-6-chloro-1H-indole
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Overview
Description
7-bromo-6-chloro-1H-indole: is a halogenated indole derivative, characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, on the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The indole ring system is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-6-chloro-1H-indole typically involves halogenation reactions. One common method is the bromination of 6-chloroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-bromo-6-chloro-1H-indole can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions, leading to various functionalized derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
Substituted Indoles: Various functional groups can be introduced at the 6th or 7th positions.
Oxidized or Reduced Indoles: Formation of indole-2-carboxylates or indoline derivatives.
Scientific Research Applications
Chemistry: 7-bromo-6-chloro-1H-indole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: Indole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit various biological activities such as anticancer, antimicrobial, and antiviral properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its halogenated structure makes it a valuable intermediate in the production of materials with specific properties .
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-1H-indole depends on its specific application. In biological systems, indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. For example, they may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The halogen atoms can enhance the compound’s binding affinity to its molecular targets, increasing its potency .
Comparison with Similar Compounds
6-chloroindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-bromoindole: Lacks the chlorine atom, affecting its overall reactivity and biological activity.
5-bromo-6-chloroindole: Another halogenated indole with different substitution patterns, leading to varied chemical and biological properties.
Uniqueness: 7-bromo-6-chloro-1H-indole is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and interactions with biological targets. This unique substitution pattern can lead to distinct pharmacological profiles and synthetic utility .
Properties
IUPAC Name |
7-bromo-6-chloro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVOKDPARKTUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427439-04-0 |
Source
|
Record name | 7-bromo-6-chloro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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